![molecular formula C14H10O2S B5717692 2-[(5-methyl-2-furyl)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5717692.png)
2-[(5-methyl-2-furyl)methylene]-1-benzothiophen-3(2H)-one
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Overview
Description
2-[(5-methyl-2-furyl)methylene]-1-benzothiophen-3(2H)-one, also known as MBTH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBTH has been synthesized using different methods, and its mechanism of action has been studied extensively.
Mechanism of Action
The mechanism of action of 2-[(5-methyl-2-furyl)methylene]-1-benzothiophen-3(2H)-one is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and subsequent induction of apoptosis in cancer cells. 2-[(5-methyl-2-furyl)methylene]-1-benzothiophen-3(2H)-one has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
2-[(5-methyl-2-furyl)methylene]-1-benzothiophen-3(2H)-one has been shown to exhibit various biochemical and physiological effects, including anticancer activity, inhibition of enzyme activity, and induction of apoptosis in cancer cells. It has also been shown to exhibit antioxidant activity and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
2-[(5-methyl-2-furyl)methylene]-1-benzothiophen-3(2H)-one has several advantages for use in lab experiments, including its ease of synthesis, stability, and versatility. However, it also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 2-[(5-methyl-2-furyl)methylene]-1-benzothiophen-3(2H)-one, including further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in other fields, including agriculture and environmental science. Additionally, further studies are needed to fully understand the potential toxicity of 2-[(5-methyl-2-furyl)methylene]-1-benzothiophen-3(2H)-one and to explore its potential use as a drug delivery system.
Synthesis Methods
2-[(5-methyl-2-furyl)methylene]-1-benzothiophen-3(2H)-one can be synthesized using different methods, including the reaction of 2-aminobenzothiophen-3-one with 5-methylfurfural in the presence of a catalyst. The reaction mixture is then subjected to various purification steps, including column chromatography and recrystallization, to obtain pure 2-[(5-methyl-2-furyl)methylene]-1-benzothiophen-3(2H)-one. Other methods of synthesis include the reaction of benzothiophen-3-one with 5-methylfurfural in the presence of a base and a catalyst.
Scientific Research Applications
2-[(5-methyl-2-furyl)methylene]-1-benzothiophen-3(2H)-one has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 2-[(5-methyl-2-furyl)methylene]-1-benzothiophen-3(2H)-one has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been studied for its potential use as a drug delivery system. In materials science, 2-[(5-methyl-2-furyl)methylene]-1-benzothiophen-3(2H)-one has been used as a building block for the synthesis of various organic materials, including polymers and dendrimers. In analytical chemistry, 2-[(5-methyl-2-furyl)methylene]-1-benzothiophen-3(2H)-one has been used as a reagent for the determination of various compounds, including amino acids and metal ions.
properties
IUPAC Name |
(2Z)-2-[(5-methylfuran-2-yl)methylidene]-1-benzothiophen-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2S/c1-9-6-7-10(16-9)8-13-14(15)11-4-2-3-5-12(11)17-13/h2-8H,1H3/b13-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QESBISFJVSSESD-JYRVWZFOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)C3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\2/C(=O)C3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[(5-methylfuran-2-yl)methylidene]-1-benzothiophen-3(2H)-one |
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